BHHT
Overview
Description
Mechanism of Action
Target of Action
It’s noted that this compound is often used in the synthesis of organic light-emitting diodes (oleds) as a luminescent layer material . Therefore, its primary target could be the electron-hole pairs in the OLED structure.
Result of Action
The primary result of the action of 1,1’-[1,1’:2’,1’‘-Terphenyl]-4,4’'-diylbis[4,4,5,5,6,6,6-heptafluoro-1,3-hexanedione] is the emission of light in OLEDs . This is a result of the recombination of electron-hole pairs facilitated by the compound.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dry, cool place and avoid contact with incompatible substances such as oxygen and moisture . Furthermore, the performance of the compound in OLEDs can be affected by factors such as temperature, electrical current, and the presence of other materials in the device.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butylated hydroxytoluene is synthesized through the reaction of p-cresol (4-methylphenol) with isobutylene (2-methylpropene) under acidic conditions, typically catalyzed by sulfuric acid . The reaction can be represented as follows:
CH3(C6H4)OH+2CH2=C(CH3)2→(CH3)3C2CH3C6H2OH
Industrial Production Methods
In industrial settings, butylated hydroxytoluene is produced using similar synthetic routes but on a larger scale. The process involves the continuous reaction of p-cresol with isobutylene in the presence of sulfuric acid, followed by purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Butylated hydroxytoluene undergoes various chemical reactions, including:
Oxidation: Butylated hydroxytoluene can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form corresponding phenols.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenolic compounds.
Substitution: Nitrated or halogenated butylated hydroxytoluene derivatives.
Scientific Research Applications
Butylated hydroxytoluene has numerous scientific research applications:
Chemistry: It is used as a stabilizer in various chemical reactions to prevent oxidation of sensitive compounds.
Biology: It serves as an antioxidant in biological studies to protect cells and tissues from oxidative damage.
Medicine: Butylated hydroxytoluene is investigated for its potential antiviral and anticancer properties.
Industry: It is widely used in the food industry as a preservative to extend the shelf life of products by preventing lipid oxidation
Comparison with Similar Compounds
Similar Compounds
Butylated hydroxyanisole (BHA): Another synthetic antioxidant used in food preservation.
Tert-butylhydroquinone (TBHQ): A phenolic antioxidant used in various industries
Uniqueness of Butylated Hydroxytoluene
Butylated hydroxytoluene is unique due to its high thermal stability and low volatility, making it suitable for high-temperature applications. Additionally, its strong antioxidant properties and wide range of applications in different industries set it apart from other similar compounds .
Biological Activity
Butylated Hydroxytoluene (BHT), also known as dibutylhydroxytoluene, is a synthetic antioxidant widely used in food preservation and various industrial applications. Its biological activity has been the subject of extensive research, revealing both beneficial and adverse effects. This article presents a comprehensive overview of the biological activity of BHT, including its mechanisms of action, case studies, and relevant research findings.
BHT primarily functions as an antioxidant, preventing oxidative damage by inhibiting the autoxidation of lipids. It achieves this through several mechanisms:
- Radical Scavenging : BHT donates hydrogen atoms to peroxy radicals, converting them into hydroperoxides and preventing further radical propagation. The reaction can be summarized as follows:
- Stabilization of Phenoxy Radicals : The phenoxy radical formed during the reaction is stabilized by delocalization of unpaired electrons across the aromatic ring, enhancing BHT's reactivity with lipid free radicals .
Antimicrobial Effects
BHT has demonstrated antimicrobial properties against various microorganisms. A study highlighted its effectiveness in inhibiting the growth of bacteria and fungi. The following table summarizes some key findings:
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 0.5 mg/mL | |
Escherichia coli | 1.0 mg/mL | |
Candida albicans | 2.0 mg/mL |
These results indicate that BHT can be an effective agent in controlling microbial growth in various settings.
Antiviral Activity
Research has suggested that BHT exhibits antiviral properties, particularly against enveloped viruses. It disrupts viral membranes, leading to inactivation. Notable findings include:
- Genital Herpes Treatment : A clinical report indicated that topical application of BHT significantly reduced lesions associated with genital herpes .
- Virus Inactivation Studies : Experimental studies have shown that BHT can inactivate viruses by disrupting their lipid membranes, similar to other phenolic compounds .
Toxicity and Safety Profile
Despite its beneficial properties, BHT's safety profile has raised concerns:
- Acute Toxicity : The oral LD50 for BHT ranges from 1700 to 2000 mg/kg in rats, indicating moderate toxicity .
- Chronic Exposure Effects : Long-term exposure may lead to accumulation in body fat and potential reproductive effects at high doses . However, it is classified as "not classifiable as to its carcinogenicity to humans" by IARC .
Case Study 1: Food Preservation
A study investigated the use of BHT in extending the shelf life of processed foods. Results showed that foods treated with BHT had significantly lower levels of rancidity compared to untreated controls over a six-month period.
Case Study 2: Industrial Applications
In a case study involving polymer production, BHT was used as an additive to enhance thermal stability. The results indicated improved performance under heat stress conditions, demonstrating its utility beyond food preservation.
Properties
IUPAC Name |
4,4,5,5,6,6,6-heptafluoro-1-[4-[2-[4-(4,4,5,5,6,6,6-heptafluoro-3-oxohexanoyl)phenyl]phenyl]phenyl]hexane-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H16F14O4/c31-25(32,27(35,36)29(39,40)41)23(47)13-21(45)17-9-5-15(6-10-17)19-3-1-2-4-20(19)16-7-11-18(12-8-16)22(46)14-24(48)26(33,34)28(37,38)30(42,43)44/h1-12H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGCGRQNGQFBJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F)C3=CC=C(C=C3)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H16F14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.